N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide is a compound known for its unique chemical structure and properties. It features a trifluoromethyl group, which is known for enhancing the stability and lipophilicity of molecules, making it a valuable component in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 5-methyl-1,2-oxazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques like recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in the preparation of arylaminothiocarbonylpyridinium salts.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide stands out due to its oxazole ring, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets .
Properties
CAS No. |
61643-24-1 |
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Molecular Formula |
C13H8F6N2O2 |
Molecular Weight |
338.20 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H8F6N2O2/c1-6-10(5-20-23-6)11(22)21-9-3-7(12(14,15)16)2-8(4-9)13(17,18)19/h2-5H,1H3,(H,21,22) |
InChI Key |
HMZCCNFZBPASPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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